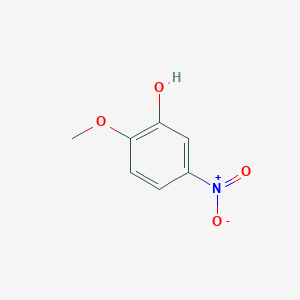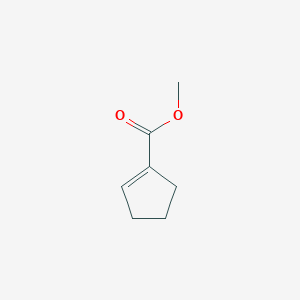
1-Cyclopentène-1-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 1-cyclopentene-1-carboxylate is a cyclic alkene derivative with the molecular formula C7H10O2. It is a colorless liquid with a boiling point of 76-78°C at 9 mmHg and a density of 1.031 g/mL at 20°C . This compound is used as a building block in organic synthesis, particularly in the formation of azulene derivatives and other complex molecules .
Applications De Recherche Scientifique
Methyl 1-cyclopentene-1-carboxylate is used in various scientific research applications, including:
Mécanisme D'action
Target of Action
Methyl 1-cyclopentene-1-carboxylate is a cyclic alkene and a cyclopentene derivative The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Methyl 1-cyclopentene-1-carboxylate participates in the synthesis of azulene derivatives by initially forming the corresponding cyclopropanol followed by oxy-Cope rearrangement . It also undergoes asymmetric oxidative Heck reaction with aryl boronic acids to form coupling products in the presence of chiral NHC (N -heterocyclic carbine)-palladium (II) complex .
Biochemical Pathways
The compound is involved in the synthesis of pinnaic acid and halichlorine These are complex biochemical pathways that involve multiple steps and enzymes
Safety and Hazards
Methyl 1-cyclopentene-1-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It has a flash point of 62 °C .
Analyse Biochimique
Biochemical Properties
Methyl 1-cyclopentene-1-carboxylate participates in biochemical reactions, particularly in the synthesis of azulene derivatives . It initially forms the corresponding cyclopropanol, which then undergoes oxy-Cope rearrangement
Molecular Mechanism
Methyl 1-cyclopentene-1-carboxylate undergoes an asymmetric oxidative Heck reaction with aryl boronic acids to form coupling products in the presence of a chiral NHC (N-heterocyclic carbine)-palladium (II) complex . This suggests that it may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 1-cyclopentene-1-carboxylate can be synthesized through various methods. One common method involves the esterification of cyclopentene-1-carboxylic acid with methanol in the presence of an acid catalyst. Another method involves the reaction of cyclopentene with carbon monoxide and methanol under high pressure and temperature conditions, using a palladium catalyst .
Industrial Production Methods: Industrial production of methyl 1-cyclopentene-1-carboxylate typically involves the catalytic hydrogenation of cyclopentadiene to form cyclopentene, followed by carbonylation and esterification reactions. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-cyclopentene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentene-1-carboxylic acid.
Reduction: It can be reduced to form cyclopentanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted cyclopentene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and alcohols.
Major Products:
Oxidation: Cyclopentene-1-carboxylic acid.
Reduction: Cyclopentanol derivatives.
Substitution: Substituted cyclopentene derivatives.
Comparaison Avec Des Composés Similaires
- Methyl 1-cyclohexene-1-carboxylate
- 1-Cyclopentenecarboxylic acid
- 1-Cyclohexene-1-carboxylic acid
- 1-Cyclohexene-1-carboxaldehyde
Comparison: Methyl 1-cyclopentene-1-carboxylate is unique due to its five-membered ring structure, which imparts different chemical reactivity compared to six-membered ring analogs like methyl 1-cyclohexene-1-carboxylate. The presence of the double bond in the cyclopentene ring also influences its reactivity, making it suitable for specific synthetic applications .
Propriétés
IUPAC Name |
methyl cyclopentene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-9-7(8)6-4-2-3-5-6/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYCAXIAUKEGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338442 | |
| Record name | Methyl cyclopent-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25662-28-6 | |
| Record name | Methyl cyclopent-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl cyclopent-1-ene-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] While the 1,4-conjugate addition of alkyl cuprates to Methyl 1-cyclopentene-1-carboxylate typically yields a mixture of diastereomers, researchers have developed a strategy to obtain stereoisomerically pure products. By utilizing an epimerization approach followed by crystallization, it is possible to isolate the desired enantiomer in high purity. This method highlights the potential of Methyl 1-cyclopentene-1-carboxylate as a building block for the synthesis of complex chiral molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


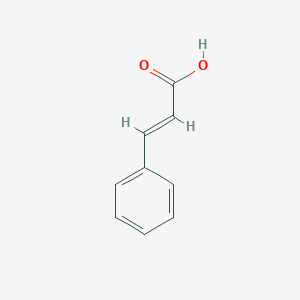
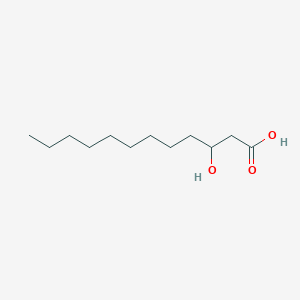
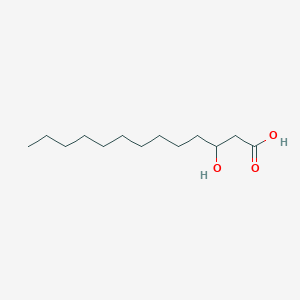
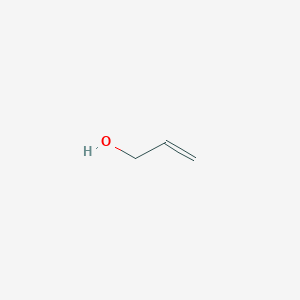
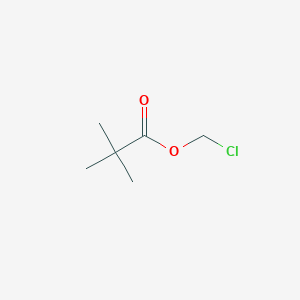
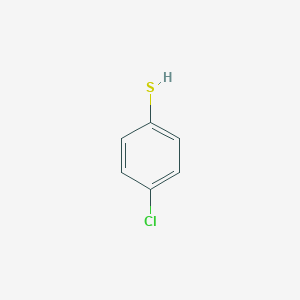
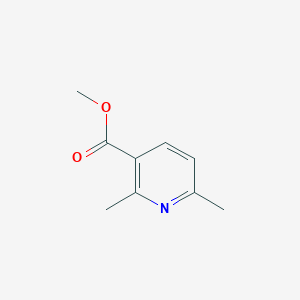
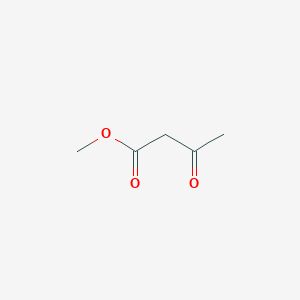
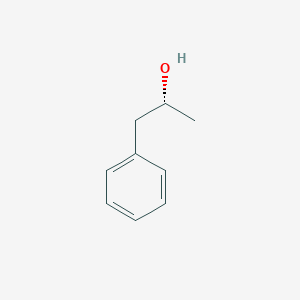
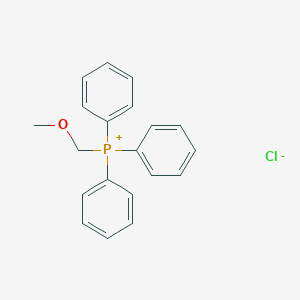
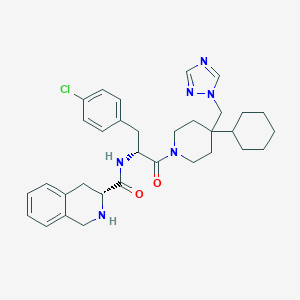
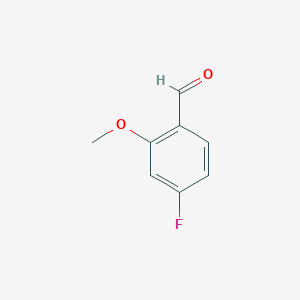
![N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide](/img/structure/B41510.png)
